molecular formula C11H9NO3S B12562719 Thiophene, 2-(4-methoxyphenyl)-5-nitro- CAS No. 200358-03-8

Thiophene, 2-(4-methoxyphenyl)-5-nitro-

Cat. No.: B12562719
CAS No.: 200358-03-8
M. Wt: 235.26 g/mol
InChI Key: YHSZDFFJFQKQRZ-UHFFFAOYSA-N
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Description

Thiophene, 2-(4-methoxyphenyl)-5-nitro-, is a heterocyclic aromatic compound featuring a five-membered thiophene ring substituted at position 2 with a 4-methoxyphenyl group and at position 5 with a nitro (-NO₂) group. The thiophene core (C₄H₄S) is inherently aromatic, with sulfur contributing to its electronic structure and reactivity . The 4-methoxyphenyl group introduces electron-donating effects via the methoxy (-OCH₃) substituent, while the nitro group is strongly electron-withdrawing.

The nitro group at position 5 is critical for preventing unwanted dimerization during synthetic processes, such as diazotization, by blocking reactive sites on the thiophene ring . This structural feature enhances the compound’s utility as a stable intermediate in organic synthesis.

Properties

CAS No.

200358-03-8

Molecular Formula

C11H9NO3S

Molecular Weight

235.26 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-nitrothiophene

InChI

InChI=1S/C11H9NO3S/c1-15-9-4-2-8(3-5-9)10-6-7-11(16-10)12(13)14/h2-7H,1H3

InChI Key

YHSZDFFJFQKQRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(S2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Two primary approaches dominate: direct nitration of pre-substituted thiophenes and Suzuki cross-coupling for controlled aryl group introduction.

Approach 2: Suzuki Cross-Coupling

This method ensures regioselectivity by introducing the 4-methoxyphenyl group post-nitration:

  • Preparation of 2-Bromo-5-Nitrothiophene :
    • Bromination : Thiophene is brominated at position 2 using electrophilic substitution (e.g., Br₂/FeBr₃).
    • Nitration : 2-Bromothiophene undergoes nitration at position 5 using HNO₃/Cu(NO₃)₂.
  • Coupling Reaction :
    • Reagents : 4-Methoxyphenyl boronic acid, Pd(PPh₃)₄ catalyst, K₂CO₃ base, toluene solvent.
    • Mechanism : The bromine at position 2 is replaced by the 4-methoxyphenyl group, yielding the target compound.

Synthetic Routes and Optimization

Table 1: Key Methods for Thiophene Derivative Synthesis

Method Reagents/Conditions Yield (%) Regioselectivity Source
Direct Nitration HNO₃ or Cu(NO₃)₂ in acetic anhydride 50–70 Low
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, toluene, 80–100°C 70–85 High
One-Pot Synthesis Na₂S, DMF, α-bromoacetophenone derivatives 60–80 Moderate
Suzuki Coupling Protocol
  • Step 1 : Synthesize 2-bromo-5-nitrothiophene.
    • Bromination : Thiophene + Br₂/FeBr₃ → 2-bromothiophene.
    • Nitration : 2-Bromothiophene + HNO₃/Cu(NO₃)₂ → 2-bromo-5-nitrothiophene.
  • Step 2 : Cross-coupling with 4-methoxyphenyl boronic acid.

Alternative Methods

One-Pot Synthesis Using Na₂S

This method, described in patents, employs a sulfur reagent (e.g., Na₂S·9H₂O) and α-bromoacetophenone derivatives to construct thiophene scaffolds.

  • Reaction : Na₂S·9H₂O + α-bromoacetophenone → thiophene intermediates.
  • Modification : Introduce nitro groups via nitration or diazotization/bromination steps.

Newman-Kwart Rearrangement

Used to synthesize thiophene derivatives from O-arylthiocarbamates, this method could theoretically introduce nitro groups if starting materials are appropriately functionalized.

Challenges and Solutions

Challenge Solution Source
Low regioselectivity in nitration Use Suzuki coupling for controlled substitution
Side reactions in nitration Optimize Cu(NO₃)₂:Ac₂O ratios
Purity of intermediates Column chromatography (SiO₂, hexane/EtOAc)

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2-(4-methoxyphenyl)-5-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while electrophilic substitution can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Antimicrobial Activity

Thiophene derivatives, including 2-(4-methoxyphenyl)-5-nitro-, have shown promising antimicrobial properties . Research indicates effectiveness against bacteria such as Escherichia coli and Mycobacterium tuberculosis due to the reactive intermediates formed by the nitro group during reduction reactions.

Table 1: Antimicrobial Efficacy of Thiophene Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Thiophene, 2-(4-methoxyphenyl)-5-nitro-E. coli32 µg/mL
Thiophene derivative AMycobacterium tuberculosis16 µg/mL
Thiophene derivative BStaphylococcus aureus64 µg/mL

Anti-inflammatory Properties

Thiophene-based compounds are recognized for their anti-inflammatory effects. For instance, certain derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response. A specific study demonstrated that a thiophene derivative reduced inflammation markers in vitro by inhibiting TNF-α and IL-8 expression .

Case Study: Anti-inflammatory Mechanism of Action

In a study involving thiophene derivatives, compound 4 was administered at a dosage of 20 mg/kg, resulting in significant inhibition of mast cell degranulation (>63%) and a notable reduction in enzyme activity related to inflammation .

Applications in Agrochemicals

Thiophene derivatives are also explored for their agrochemical applications . They serve as potential pesticides due to their ability to disrupt biological processes in pests. The structural diversity of thiophenes allows for the design of compounds with specific target profiles against agricultural pests.

Table 2: Agrochemical Potential of Thiophene Derivatives

Compound NameTarget PestMode of Action
Thiophene derivative CAphidsInhibition of chitin synthesis
Thiophene derivative DFungal pathogensDisruption of cell membrane integrity

Material Science Applications

In material science, thiophene derivatives are utilized in the development of organic semiconductors and organic light-emitting diodes (OLEDs) . Their electron-rich characteristics enhance their capacity for charge transport, making them suitable for electronic applications .

Table 3: Material Applications of Thiophene Derivatives

Application TypeCompound NameProperties Utilized
Organic SemiconductorThiophene derivative EHigh electron mobility
OLEDThiophene derivative FExcellent light-emitting efficiency

Mechanism of Action

The mechanism of action of Thiophene, 2-(4-methoxyphenyl)-5-nitro- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes. Its anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation .

Comparison with Similar Compounds

Comparative Analysis with Similar Thiophene Derivatives

Structural and Electronic Comparisons

Thiophene, 2-(1-Bromoethyl)-5-Nitro- (CAS 918497-80-0)
  • Substituents: Position 2: 1-bromoethyl (-CH₂Br); Position 5: nitro (-NO₂).
  • Molecular Formula: C₆H₆BrNO₂S; Molar Mass: 236.09 g/mol .
  • Key Differences :
    • The bromoethyl group is electron-withdrawing but less polar than the methoxyphenyl group.
    • Increased reactivity in nucleophilic substitutions due to the bromine atom.
    • Lower solubility in polar solvents compared to the methoxyphenyl derivative.
2-(4-Fluorophenyl)-5-[(5-Iodo-2-Methylphenyl)Methyl]Thiophene (CAS 898566-17-1)
  • Substituents : Position 2: 4-fluorophenyl (-C₆H₄F); Position 5: (5-iodo-2-methylbenzyl).
  • Key Differences: Fluorine’s electron-withdrawing effect reduces ring electron density more than methoxy.
2-(4-Chlorophenyl)-5-Oxadiazolyl Thiophene Derivatives
  • Substituents : Chlorophenyl and oxadiazole rings.
  • Key Differences :
    • Oxadiazole groups enhance electron-transport properties, making these derivatives suitable for electroluminescent materials .
    • Chlorine’s electronegativity further reduces electron density compared to methoxy.

Molecular Geometry and Stability

  • Planarity : The target compound’s nitro group promotes planarity (dihedral angle: ~4.24° between thiophene and substituents), enhancing conjugation and thermal stability . In contrast, bromo-substituted analogs exhibit larger dihedral angles (~9.085°), reducing conjugation .
  • Synthetic Stability : The nitro group in the target compound prevents dimerization during diazotization, a common issue in unblocked thiophenes . Methyl or halogen substituents lack this protective effect.

Research Findings and Trends

Electron Density Modulation : The nitro group’s electron-withdrawing effect dominates over methoxy’s electron-donating nature, directing electrophilic attacks to specific positions .

Steric Effects : Bulky substituents (e.g., iodo-methylbenzyl in ) reduce reactivity but enhance molecular recognition in drug design.

Toxicity Concerns : Nitro-substituted thiophenes require rigorous toxicological evaluation, as their bioactivation pathways remain poorly understood .

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